2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-fluoro-methylphenyl-propene compounds are part of a larger class of organic compounds known as organoboron compounds . These compounds contain a boron atom and are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids, which were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H, 13C, 11B, and 19F NMR spectroscopy .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis . They can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of organoboron compounds can be quite diverse. For example, boronic acids are considered Lewis acids and have a pKa value of 4–10 .Scientific Research Applications
Copolymer Synthesis and Characterization
Copolymerization with Styrene : Novel trisubstituted ethylenes, including compounds structurally related to "2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene," have been synthesized and copolymerized with styrene. These monomers were synthesized via Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates or cyanoacetamides, yielding copolymers with varying compositions and structural characteristics. The resulting copolymers exhibited thermal decomposition in two stages, indicating potential applications in materials science for their unique thermal properties (Kharas et al., 2015), (Kharas et al., 2016a), (Kharas et al., 2016b).
Thermal and Structural Analysis : Detailed analysis of copolymers, including infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), highlighted their composition, molecular weight distribution, and thermal stability. These findings underscore the potential of such materials for advanced applications requiring specific thermal and structural properties.
Organic Synthesis and Functional Materials
Synthesis of Halogenated and Fluorinated Compounds : Research has also focused on the synthesis and functionalization of halogenated and fluorinated organic compounds, including those related to "2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene." These efforts aim to develop intermediates for pharmaceuticals, agrochemicals, and material science applications. For example, studies on bromoboration reactions and subsequent functional transformations have opened avenues for creating complex molecular architectures with precise stereochemical control (Wang et al., 2009).
Electronic Property Tuning in Conjugated Polymers : The introduction of fluorine atoms into organic molecules, such as in the synthesis of fluorinated thiophenes, has been explored for tuning the electronic properties of conjugated polymers. These efforts are particularly relevant for the development of organic electronics, where the manipulation of electronic and optical properties is crucial for optimizing device performance (Gohier et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHVIQKIHHCQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373679 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene | |
CAS RN |
842140-41-4 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.